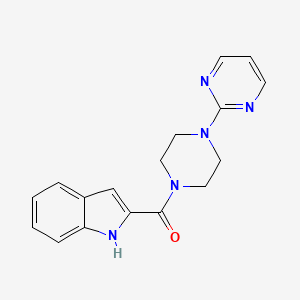

![molecular formula C8H9N3O B2660956 4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine CAS No. 2248369-85-7](/img/structure/B2660956.png)

4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole derivatives often involves condensation, alkylation, and halocyclization reactions . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine” and similar compounds often involve the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridine under different reaction conditions .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine, focusing on six unique fields:

Pharmacology and Drug Development

4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine is a promising scaffold in pharmacology due to its potential as a pharmacophore. It has been explored for its role in developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases . The compound’s structure allows for modifications that can enhance its binding affinity and specificity towards different molecular targets, making it a valuable candidate in drug discovery.

Antimicrobial Agents

This compound has shown significant potential as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal pathogens, demonstrating strong inhibitory effects . The presence of the oxazole ring in its structure is particularly effective in disrupting microbial cell processes, making it a potent candidate for developing new antibiotics.

Antiviral Research

In antiviral research, 4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine has been investigated for its ability to inhibit viral replication. Studies have shown that its derivatives can interfere with viral enzymes and proteins, reducing the replication rate of viruses such as HIV and influenza . This makes it a promising lead compound for antiviral drug development.

Agricultural Chemistry

In the field of agricultural chemistry, this compound has been explored for its potential as a pesticide and herbicide. Its ability to disrupt essential biological pathways in pests and weeds makes it an effective agent for protecting crops . Research is ongoing to optimize its efficacy and environmental safety.

Material Science

4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine is also of interest in material science for its potential use in creating novel polymers and materials. Its unique chemical structure allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for industrial use.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its ability to act as a ligand in various biochemical assays helps researchers understand the dynamics of enzyme activity and protein binding . This knowledge is crucial for developing new therapeutic strategies and understanding fundamental biological processes.

安全和危害

未来方向

The future directions for “4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of convenient synthetic methods for these compounds is also a significant area of interest .

属性

IUPAC Name |

4,6-dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-6-7(5(2)10-4)11-8(9)12-6/h3H,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUXKMRNOYWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)N=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)

![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)

![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)

![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)

![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)

![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)

![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)